Clenpenterol-D11 hydrochloride
Description
Significance of Deuterated Analogs for Precision and Accuracy in Scientific Analysis
The use of deuterated analogs as internal standards has become a gold standard in analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.comlumiprobe.com
Overview of Research Domains Benefiting from Deuterated Internal Standards
Numerous scientific fields leverage the precision afforded by deuterated internal standards:
Pharmaceutical and Drug Metabolism Studies (DMPK): To accurately measure the concentration of a drug and its metabolites in biological fluids like blood, plasma, and urine. symeres.comtocris.com
Clinical Diagnostics: For the precise quantification of biomarkers, aiding in the diagnosis and monitoring of diseases. moravek.com
Environmental Analysis: To detect and quantify pollutants and contaminants in soil, water, and air. clearsynth.com
Food Safety and Toxicology: For the monitoring of residues of veterinary drugs, pesticides, and other contaminants in food products. hpc-standards.com
Forensic Science: In the detection and quantification of drugs of abuse and their metabolites. sigmaaldrich.com
Proteomics and Metabolomics: To study the complex networks of proteins and metabolites within biological systems. moravek.comlucerna-chem.ch
Distinguishing Contributions of Clenpenterol-D11 Hydrochloride to Quantitative and Qualitative Research Methodologies
This compound makes significant contributions to both quantitative and qualitative research. In quantitative analysis, its primary role is to ensure the accuracy of concentration measurements of Clenpenterol. hpc-standards.comresearchgate.net By adding a known amount of this compound to a sample, analysts can create a calibration curve and accurately determine the amount of the unlabeled Clenpenterol present, even in complex matrices. clearsynth.com
Qualitatively, this compound helps in the unambiguous identification of Clenpenterol in a sample. The presence of both the analyte and its deuterated internal standard with their characteristic mass difference provides a high degree of confidence in the identification, reducing the likelihood of false positives. sigmaaldrich.com
The use of this compound is exemplified in studies developing and validating multi-residue methods for the determination of various β-agonists in samples like bovine urine, where high accuracy and reliability are paramount for regulatory compliance. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1325559-11-2 |
| Molecular Formula | C₁₃H₉D₁₁Cl₂N₂O·HCl |
| Molecular Weight | 338.75 g/mol |
| Appearance | Neat Solid |
Data sourced from available chemical supplier information. hs-mittweida.de
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Clenpenterol |
| Clenpenterol hydrochloride |
| This compound |
| Deuterium (B1214612) |
| Carbon-13 |
Properties
CAS No. |
1325559-11-2 |
|---|---|
Molecular Formula |
C13H9D11Cl2N2O.HCl |
Molecular Weight |
338.748 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
37158-47-7 (unlabelled) |
Synonyms |
1-(4-Amino-3,5-dichlorophenyl)-2-(1,1-dimethylpropyl-D11-amino)-ethanol hydrochloride |
tag |
Clenbuterol Impurities |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Clenpenterol D11 Hydrochloride
General Strategies for Deuterium (B1214612) Labeling in Research-Grade Organic Compounds
Deuterium labeling is a fundamental technique in the synthesis of research-grade organic compounds, primarily for use as internal standards in quantitative analysis. vulcanchem.com The introduction of deuterium, a stable isotope of hydrogen, creates a heavier version of the molecule that is chemically identical but distinguishable by mass spectrometry. This allows for correction of analyte loss during sample preparation and for matrix effects during analysis. researchgate.net
Achieving site-specific deuteration is paramount to producing a reliable internal standard. For molecules with complex structures like clenpenterol, the most effective method for ensuring the precise placement of deuterium atoms is through the use of deuterated building blocks during synthesis. nih.govuky.edu A well-documented parallel is the synthesis of clenbuterol-d9 (B1354702), where deuterated tert-butylamine (B42293) (tert-butylamine-d9) is reacted with a non-deuterated aromatic precursor. uky.edu This approach guarantees that all nine deuterium atoms are located exclusively on the tert-butyl group. Similarly, the synthesis of D6-clenproperol has been efficiently achieved using deuterium isopropylamine (B41738) as the labeled precursor. nih.gov This strategy ensures high isotopic abundance and avoids the ambiguous labeling that can result from general exchange reactions.
While the use of deuterated precursors is often preferred for specificity, other techniques are available for introducing deuterium.
Hydrogen/Deuterium (H/D) Exchange: This method involves exposing the target molecule or a precursor to a deuterium source, leading to the exchange of protons for deuterons. Common reagents for this purpose include strong bases in the presence of deuterium oxide (D₂O) or deuterated solvents, as well as deuterium sources like potassium or sodium deuteride. smolecule.comrsc.org However, this can sometimes lead to a mixture of isotopologues with varying degrees of deuteration.
Catalytic Deuteration: This technique employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D₂). It is particularly effective for the reduction of double bonds, triple bonds, or carbonyl groups, simultaneously incorporating deuterium atoms into the molecule. For aromatic systems, it can be used to deuterate specific positions under controlled conditions.
Table 1: Comparison of Common Deuteration Techniques
| Technique | Mechanism | Common Reagents/Conditions | Advantages | Disadvantages |
| Use of Labeled Precursors | Incorporation of a molecule fragment that is already deuterated. | Deuterated amines (e.g., tert-butylamine-d9), deuterated alkyl halides. nih.govuky.edu | High site-specificity; predictable mass shift; high isotopic purity. | Availability and cost of deuterated starting materials can be a limitation. |
| H/D Exchange | Direct replacement of H atoms with D atoms from a deuterated source. | D₂O, NaOD, potassium/sodium deuteride. smolecule.comrsc.org | Can be used late-stage; useful for acidic protons. | Can lack specificity; may result in incomplete labeling or a mixture of products. |
| Catalytic Deuteration | Addition of D₂ across unsaturated bonds or C-H activation. | D₂ gas, Palladium (Pd), Platinum (Pt), or Rhodium (Rh) catalysts. | High efficiency for specific functional groups (alkenes, alkynes). | May require specific functional groups to be present; can sometimes lead to over-reduction or scrambling. |
The synthesis of Clenpenterol-D11 hydrochloride, which has a 1,1-dimethylpropylamino side chain, logically requires a deuterated version of this amine as the key building block. Based on analogous syntheses, the most direct route involves using a deuterated 1,1-dimethylpropylamine derivative. nih.govuky.edu The "D11" designation suggests that all eleven hydrogen atoms on the pentyl group are replaced with deuterium. The synthesis would therefore start with a custom-synthesized, fully deuterated 1,1-dimethylpropylamine, which is then coupled with the appropriate 4-amino-3,5-dichlorobenzyl alcohol derivative. This ensures that the deuterium label is confined to the aliphatic side chain, providing a stable isotopic signature with no risk of back-exchange under typical analytical conditions.
Hydrogen/Deuterium Exchange Reactions and Catalytic Deuteration Techniques
Multi-Step Synthesis of this compound: Reaction Parameters and Yield Optimization
The synthesis of this compound is a multi-step process that mirrors the synthesis of clenbuterol (B1669167) and other related β-agonists, with the critical inclusion of a deuterated reagent. uky.edusmolecule.com A plausible and efficient pathway begins with a readily available aromatic compound, such as 4-amino-3,5-dichloroacetophenone.
A general synthetic scheme involves:
Bromination: The starting ketone is brominated at the alpha-position to form an α-bromo ketone (e.g., 4-amino-ω-bromo-3,5-dichloroacetophenone). uky.edu
Nucleophilic Substitution: The α-bromo ketone is then reacted with the selected deuterated building block, in this case, a highly deuterated 1,1-dimethylpropylamine, to form a deuterated ketoamine intermediate. uky.edu
Reduction: The ketone functional group in the intermediate is reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride (B1222165) in methanol (B129727), to yield the final alcohol structure of Clenpenterol-D11. uky.edu
Salt Formation: The resulting free base is treated with hydrochloric acid to form the stable this compound salt. smolecule.com
In syntheses involving multiple reactive functional groups, such as the primary aromatic amine and the secondary aliphatic amine in the clenpenterol structure, protecting groups are often necessary to prevent unwanted side reactions. For instance, the primary aromatic amine at the 4-position could be temporarily protected as an acetamide (B32628) to avoid reactions during the bromination or coupling steps. researchgate.net Following the key reaction steps, this protecting group would be removed (deprotection) to reveal the final structure. The choice of protecting group is critical; it must be stable under the reaction conditions of subsequent steps but easily removable without affecting the rest of the molecule, including the newly introduced deuterium atoms.
Achieving high chemical and isotopic purity is the final and most critical phase of the synthesis. A combination of purification techniques is typically employed to isolate the target compound from unreacted starting materials, reagents, and non-deuterated or partially deuterated byproducts.
Table 2: Purification and Analytical Methods for Isotopic Purity
| Method | Purpose | Details |
| Column Chromatography | Primary purification of the final product. | Silica gel is commonly used to separate the deuterated product from synthetic byproducts based on polarity. uky.edu |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purification to ensure isotopic purity. | Reverse-phase HPLC is particularly effective for removing trace amounts of non-deuterated or partially deuterated impurities. |
| Crystallization | Final purification and isolation of the solid product. | Crystallizing the hydrochloride salt from a suitable solvent system, such as ethyl ether, can significantly enhance purity. uky.edu |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Verification of isotopic abundance and chemical identity. | Confirms the molecular weight, the mass shift due to deuteration, and the isotopic distribution. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and assessment of deuterium incorporation. | ¹H-NMR is used to confirm the absence of protons at the labeled sites, thereby verifying the location and extent of deuteration. nih.govuky.edu |
Through the careful execution of these synthetic and purification steps, this compound can be produced with the high chemical and isotopic purity (often >98%) required for its role as a reliable internal standard in demanding analytical applications. nih.govauftragssynthese.com
Characterization Techniques for Deuterium Enrichment and Positional Specificity in Clenpenterol-D11 Hydrochloridesmolecule.comresearchgate.net
Advanced Mass Spectrometry for Isotopic Purity and Isotope Abundance Analysissmolecule.comresearchgate.net
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. For this compound, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is employed to confirm an isotopic purity of greater than 98%.
In practice, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used. sigmaaldrich.com The mass spectrum of a deuterated compound will show a molecular ion peak shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated version, corresponding to the number of incorporated deuterium atoms. For instance, the mass spectrum of a TMS derivative of clenbuterol-d9 showed a molecular ion at m/e 357, which is 9 mass units higher than that of unlabeled clenbuterol. thomastobin.com The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the deuterium enrichment.
Table 1: Mass Spectrometry Data for Clenpenterol and its Deuterated Analog
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
|---|---|---|---|
| Clenpenterol | ESI+ | 325 | 307, 237 |
| d11-Mapenterol | ESI+ | 336 | 318, 238 |
Data sourced from a study on multi-residue analysis of β-agonists. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Quantificationsmolecule.com
For example, the ¹H-NMR spectrum of clenbuterol-d9 in CDCl₃ shows signals at δ 2.91, 3.18, 4.48, 5.30, and 7.29 ppm, corresponding to the remaining protons on the molecule. thomastobin.comuky.edu By comparing the integrals of the remaining proton signals to a known internal standard, the degree of deuteration at each site can be quantified. This ensures that the isotopic label is stable and has been incorporated at the intended positions.
Assessment of Chemical Purity and Stability of this compound
The chemical purity of this compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection. auftragssynthese.com This ensures that the sample is free from starting materials, non-deuterated Clenpenterol, and other synthesis-related impurities. The stability of the compound, particularly in solution, is also a critical parameter. Reference material providers often supply the compound as a solution in a specified solvent, such as methanol, and provide information on its shelf life under recommended storage conditions. hpc-standards.comhpc-standards.com
Innovations and Challenges in the Scalable and Environmentally Conscious Synthesis of Deuterated Analogsllnl.govnih.gov
The demand for deuterated compounds in various fields, including drug discovery and analytical testing, has spurred innovations in their synthesis, with a focus on scalability and environmental sustainability. nih.govresearchgate.net
Innovations:
Catalytic H/D Exchange: Recent advancements include the use of metal catalysts (e.g., ruthenium, iridium, iron) and ionic liquids to facilitate hydrogen-deuterium (H/D) exchange reactions. acs.orgresearchgate.netdoi.org These methods can offer high selectivity and efficiency under milder conditions than traditional approaches. Photocatalytic deuteration is also emerging as a promising technique due to its mild reaction conditions and high site selectivity. researchgate.net
Continuous Flow Synthesis: Continuous manufacturing processes are being developed to overcome the inefficiencies of batch production, allowing for more scalable and consistent synthesis of deuterated molecules. llnl.gov
Deuterated Pool: Utilizing a "deuterated pool" of commercially available, simple deuterated reagents is a common and practical strategy for synthesizing more complex deuterated molecules in industrial settings. nih.gov
Challenges:
Scalability: Scaling up synthesis from the laboratory to an industrial scale presents numerous challenges, including maintaining reaction efficiency and isotopic purity. researchgate.net Batch processes, in particular, can be inefficient for large-scale production. llnl.gov
Environmental Concerns: Traditional synthetic methods can involve harsh reagents and generate significant waste. There is a growing need for "green" chemistry approaches that minimize environmental impact.
Catalyst Removal: When metal catalysts are used, their complete removal from the final product is essential, especially for pharmaceutical applications, which adds complexity to the purification process. researchgate.net
Advanced Analytical Applications of Clenpenterol D11 Hydrochloride in Quantitative Research
Role of Clenpenterol-D11 Hydrochloride as a Stable Isotope Labeled Internal Standard (SIL-IS) in Mass Spectrometry-Based Assays.benthamdirect.comresearchgate.netdshs-koeln.dethomastobin.comosti.gov
This compound is a specialized form of Clenpenterol where eleven hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612). This labeling renders it chemically identical to the analyte of interest but with a distinct, higher molecular weight. This property is fundamental to its function as an internal standard in mass spectrometry. hs-mittweida.deauftragssynthese.com When added to a sample at a known concentration before any processing steps, this compound experiences the same procedural losses, matrix effects (such as ion suppression or enhancement), and instrument variability as the endogenous, unlabeled Clenpenterol. nih.govannlabmed.org Because the mass spectrometer can differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z), the ratio of their signals can be used for highly accurate quantification. scioninstruments.com This approach, known as isotope dilution mass spectrometry (IDMS), effectively cancels out most sources of analytical error, leading to robust and reliable results. benthamdirect.com
Stable isotope-labeled standards like Clenpenterol-D11 are considered the "gold standard" for quantitative mass spectrometry because they co-elute with the analyte during chromatography and exhibit nearly identical ionization behavior in the mass spectrometer's ion source. scioninstruments.comnih.gov This co-elution and similar behavior are crucial for compensating for matrix effects, which are a significant source of variability and inaccuracy in the analysis of complex samples like urine, plasma, and tissue. nih.gov The use of a deuterated standard like Clenpenterol-D11, where the deuterium atoms are in stable positions, ensures minimal isotopic exchange and provides a reliable reference for quantification. wuxiapptec.com
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis.researchgate.net
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes. epa.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard), such as this compound, to a sample containing the native analyte. After the labeled standard and the native analyte have been thoroughly mixed and equilibrated, the mixture is analyzed by a mass spectrometer. epa.gov
The mass spectrometer measures the ratio of the isotopic abundances of the analyte. Since the amount of the added labeled standard is known, the unknown concentration of the native analyte in the original sample can be calculated directly from the measured isotope ratio. A key advantage of IDMS is that the accuracy of the final result is not dependent on the quantitative recovery of the analyte during sample preparation and analysis. osti.govepa.gov Any losses that occur after the equilibration of the spike and the sample will affect both the labeled and unlabeled forms equally, thus preserving the critical isotope ratio. This makes IDMS particularly robust for analyzing complex matrices where analyte loss during extraction and purification is common. benthamdirect.com
The technique relies on the fact that many elements have more than one stable isotope with constant natural proportions. By introducing a known quantity of a less common isotope, the natural isotopic ratio is altered, and this change is precisely what the mass spectrometer measures to determine the original concentration.
Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Employing Clenpenterol-D11.researchgate.netthomastobin.comwuxiapptec.comrsc.org
The development of a robust and sensitive LC-MS/MS method for the quantification of Clenpenterol using Clenpenterol-D11 as an internal standard involves several critical steps. The process begins with the optimization of the mass spectrometric parameters for both the analyte and the internal standard. This includes selecting the appropriate ionization mode (typically electrospray ionization, ESI, in positive mode for compounds like Clenpenterol) and optimizing the precursor-to-product ion transitions for multiple reaction monitoring (MRM). thomastobin.comlcms.cz For Clenpenterol, a common transition is from its protonated molecular ion [M+H]+ to a specific fragment ion, while for Clenpenterol-D11, a corresponding transition with a higher mass is monitored. thomastobin.comlcms.cz
Next, the liquid chromatography conditions must be optimized to achieve good separation of the analyte from other matrix components, which helps to minimize matrix effects. This involves selecting a suitable analytical column (e.g., a C18 column), mobile phase composition (often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer), and gradient elution profile. lcms.cznih.gov The goal is to achieve a sharp, symmetrical peak for Clenpenterol, with the Clenpenterol-D11 peak co-eluting or eluting very closely. nih.gov
Sample preparation is another crucial aspect. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are employed to remove interfering substances from the matrix and concentrate the analyte. researchgate.net The choice of extraction method depends on the complexity of the sample matrix and the desired level of cleanliness. The internal standard, this compound, is added at the very beginning of the sample preparation process to account for any analyte loss during these steps. dshs-koeln.dewuxiapptec.com
Validation Parameters (e.g., linearity, accuracy, precision, matrix effects, recovery) for Quantitative Assays Utilizing Deuterated Standards.benthamdirect.comresearchgate.netdshs-koeln.dethomastobin.comosti.govwuxiapptec.com
To ensure the reliability of a quantitative LC-MS/MS assay using a deuterated internal standard like Clenpenterol-D11, a thorough method validation is required. This process evaluates several key performance characteristics according to established guidelines. nih.govich.org
Linearity: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration, and a linear regression is performed. The coefficient of determination (R²) should be close to 1, indicating a strong linear relationship. dshs-koeln.deaphl.org
Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the repeatability of the measurements. Both are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percent relative error (%RE), and precision is expressed as the percent relative standard deviation (%RSD or CV). ich.orgaphl.orguky.edu
Matrix Effects: Matrix effects are assessed to determine if components in the sample matrix interfere with the ionization of the analyte or internal standard. This is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. nih.govnih.gov The use of a co-eluting stable isotope-labeled internal standard like Clenpenterol-D11 is the most effective way to compensate for matrix effects, as both the analyte and the standard are affected similarly. nih.govannlabmed.org
Recovery: Extraction recovery is determined to evaluate the efficiency of the sample preparation process. It is calculated by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. While high and consistent recovery is desirable, the use of a deuterated internal standard can compensate for low or variable recovery. nih.govuky.edu
The table below summarizes typical validation parameters and acceptance criteria for bioanalytical methods.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | Measures the correlation between concentration and response. | ≥ 0.99 aphl.org |
| Accuracy (%RE) | Closeness of measured value to the true value. | Within ±15% (±20% at LLOQ) nih.gov |
| Precision (%RSD/CV) | Repeatability of measurements. | ≤ 15% (≤ 20% at LLOQ) aphl.orgnih.gov |
| Matrix Factor | Assesses ion suppression or enhancement. | IS-normalized MF close to 1 with low variability. nih.gov |
| Recovery (%) | Efficiency of the extraction procedure. | Should be consistent and reproducible. uky.edu |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-noise ratio > 3. rsc.orgaphl.org |
| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately and precisely measured. | Within defined accuracy and precision limits. rsc.orgich.org |
Application of this compound in High-Throughput Quantitative Screening Methodologies
In environments where a large number of samples need to be analyzed quickly and efficiently, such as in doping control or residue analysis, high-throughput screening (HTS) methodologies are essential. nih.govnih.gov The integration of this compound into these workflows is critical for maintaining data quality and reliability.
Strategies for Minimizing Analytical Variability and Enhancing Assay Robustness.benthamdirect.comdshs-koeln.de
Minimizing analytical variability is a primary goal in high-throughput screening to ensure that any observed differences are due to the actual sample concentrations and not analytical error. The use of a stable isotope-labeled internal standard like Clenpenterol-D11 is the most effective strategy for this purpose. benthamdirect.comdshs-koeln.de It corrects for variability in sample preparation, injection volume, and instrument response. scioninstruments.comscispace.com
Other strategies to enhance assay robustness include:
Optimized Sample Preparation: Employing simple and efficient extraction techniques like protein precipitation or a streamlined SPE protocol can reduce variability.
Fast Chromatography: Using shorter analytical columns with smaller particles (e.g., UPLC technology) can significantly reduce run times without compromising separation efficiency. lcms.czresearchgate.net
Automated Sample Handling: Automating liquid handling steps reduces human error and improves the consistency of sample preparation. thermofisher.com
Integration into Automated Analytical Workflows for Research Sample Analysis
The demand for faster analysis of a large volume of research samples has driven the development of automated analytical workflows. mestrelab.comnbsscientific.com These systems integrate robotic sample handling, automated extraction procedures, and LC-MS/MS analysis into a seamless process. This compound is easily incorporated into these automated workflows. An automated liquid handler can be programmed to add a precise amount of the internal standard solution to each sample at the beginning of the workflow. thermofisher.comwaters.com
Addressing Isotope Exchange and Other Challenges in Deuterated Internal Standard Use
The use of deuterated internal standards, while common, presents several analytical challenges that can impact the accuracy and reliability of quantitative research. sigmaaldrich.com The primary issues revolve around the potential for isotope exchange and the inherent physicochemical differences that can arise between the deuterated standard and the non-labeled analyte. These challenges necessitate careful consideration during method development and validation to ensure data integrity.
Mitigating Deuterium Loss from Clenpenterol-D11 in Analytical Systems
A significant challenge when using deuterated internal standards like this compound is the potential for deuterium loss through exchange with protons from the surrounding environment. sigmaaldrich.com This exchange can occur in solution or within the mass spectrometer and can compromise the accuracy of analytical results. sigmaaldrich.com The stability of the deuterium labels is paramount, and it is crucial that they are positioned on non-exchangeable sites within the molecule. acanthusresearch.com Deuterium atoms on heteroatoms such as oxygen or nitrogen, or on carbons adjacent to carbonyl groups, are particularly susceptible to exchange under certain pH conditions. acanthusresearch.com
Loss of deuterium can lead to two major problems. Firstly, a complete loss of deuterium would result in the internal standard being misidentified as the unlabeled analyte, creating a false positive. sigmaaldrich.com More commonly, a partial loss of deuterium (e.g., 15-20%) during an assay can lead to a decrease in the internal standard's signal intensity. sigmaaldrich.com Since the internal standard is used to normalize the analyte's concentration, this instability can result in the reporting of erroneously high analyte concentrations. sigmaaldrich.com
Strategies to mitigate deuterium loss from a compound like Clenpenterol-D11 include:
Strategic Labeling: The most effective preventative measure is to synthesize the deuterated standard with labels on stable, non-exchangeable positions. sigmaaldrich.comacanthusresearch.com For instance, placing deuterium on an alkyl chain or an aromatic ring where exchange is unlikely is preferred. acanthusresearch.com
pH Control: The rate of deuterium exchange can be dependent on the pH of the solvent. sigmaaldrich.com Therefore, maintaining optimal pH conditions throughout sample preparation and analysis is critical. Acidic or basic solutions should generally be avoided during storage and handling of deuterated compounds. researchgate.net
Method Validation: Analysts must rigorously verify the integrity of the deuterated internal standard during method development. This includes assessing the stability of the label under the specific analytical conditions to be used. sigmaaldrich.com
Chromatographic Conditions: While stable isotope-labeled (SIL) internal standards are expected to co-elute with the analyte, slight differences in retention times can occur due to the isotope effect. scispace.comwaters.com This can lead to differential ion suppression, affecting the accuracy of the method. waters.com Optimizing chromatographic conditions to ensure co-elution is crucial.
A study on the analysis of other β2-agonists, such as Clenbuterol (B1669167), highlighted the importance of the position of the deuterium label. It was found that Clenbuterol-D6 was less effective at compensating for matrix effects due to hydrogen-deuterium exchange during mass spectrometry fragmentation, whereas Clenbuterol-D9 (B1354702) was found to be a more suitable internal standard. nih.gov This underscores the need for careful selection and validation of the specific deuterated analogue for the analyte .
Comparative Analysis of Deuterium, ¹³C, and ¹⁵N Labels in Internal Standards
The choice of isotope for labeling an internal standard is a critical decision in quantitative mass spectrometry. While deuterium (²H or D) labeling is common due to lower synthesis costs, internal standards labeled with heavy-carbon (¹³C) or heavy-nitrogen (¹⁵N) often provide significant advantages in terms of stability and accuracy. acanthusresearch.comscispace.com
Deuterium (²H) Labeled Standards: Deuterium-labeled standards are widely used due to their relative ease and lower cost of synthesis. sigmaaldrich.com However, they are prone to several issues. The primary drawback is the potential for deuterium-proton exchange, which can compromise the quantitative accuracy of an assay. sigmaaldrich.comacanthusresearch.com Another significant issue is the "isotope effect," where the difference in mass between hydrogen and deuterium can lead to slight changes in the molecule's physicochemical properties. waters.com This can result in chromatographic separation from the unlabeled analyte, leading to differential matrix effects and inaccurate quantification. waters.com For example, a deuterated internal standard for carvedilol (B1668590) showed a slight change in retention time, which was enough to affect the area ratio and the accuracy of the method. crimsonpublishers.com
¹³C and ¹⁵N Labeled Standards: Internal standards labeled with ¹³C and ¹⁵N are considered the gold standard for many applications. otsuka.co.jp The key advantages of these labels are their exceptional stability, as they are not susceptible to chemical exchange. acanthusresearch.comotsuka.co.jp This stability allows them to be introduced at an early stage of sample preparation without risk of label loss. otsuka.co.jp
Furthermore, ¹³C and ¹⁵N labeled standards typically co-elute perfectly with their unlabeled counterparts during chromatographic separation. otsuka.co.jp This co-elution is optimal for correcting matrix effects, such as ion suppression or enhancement, as both the analyte and the internal standard experience the same conditions in the ion source. otsuka.co.jpscioninstruments.com Despite their superior performance, the synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and costly. acanthusresearch.comotsuka.co.jp
The following table provides a comparative overview of the different types of stable isotope labels used in internal standards:
| Feature | Deuterium (²H) | ¹³C and ¹⁵N |
| Stability | Susceptible to H/D exchange, especially at labile positions. sigmaaldrich.comacanthusresearch.com | Highly stable, no risk of exchange. acanthusresearch.comotsuka.co.jp |
| Isotope Effect | Can cause chromatographic separation from the analyte. scispace.comwaters.com | Minimal to no chromatographic separation from the analyte. otsuka.co.jp |
| Matrix Effect Compensation | Can be less effective if chromatographic separation occurs. waters.com | Excellent compensation due to co-elution. otsuka.co.jpscioninstruments.com |
| Synthesis Cost | Generally lower and less complex. sigmaaldrich.comacanthusresearch.com | Higher and more complex synthesis. acanthusresearch.comotsuka.co.jp |
| Availability | More readily available for a wider range of compounds. sigmaaldrich.com | Less readily available, may require custom synthesis. scispace.com |
Mechanistic and Metabolic Investigations Employing Clenpenterol D11 Hydrochloride in Pre Clinical Models
Elucidation of Clenpenterol Biotransformation Pathways Using Stable Isotope Tracers
Stable isotope tracers, like Clenpenterol-D11 hydrochloride, are instrumental in elucidating the biotransformation pathways of xenobiotics. By introducing a known, labeled compound, researchers can confidently identify and quantify its metabolites, even at very low concentrations. This approach minimizes the risk of misinterpreting analytical signals from endogenous or background substances as drug-related metabolites.
In vitro metabolic stability assays are fundamental in early drug discovery to predict the metabolic clearance of a compound in vivo. Hepatic microsomes and isolated hepatocytes are the two most common systems used for these studies as they contain the primary enzymes responsible for drug metabolism.
In a typical assay, this compound is incubated with either hepatic microsomes, which are rich in cytochrome P450 enzymes, or with isolated hepatocytes, which contain a broader range of both Phase I and Phase II metabolic enzymes. The rate of disappearance of the parent compound over time is monitored by liquid chromatography-mass spectrometry (LC-MS). The use of the deuterated standard allows for precise quantification.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
| System | Time (min) | Remaining Parent Compound (%) |
| Human Liver Microsomes | 0 | 100 |
| 15 | 85 | |
| 30 | 70 | |
| 60 | 50 | |
| Rat Hepatocytes | 0 | 100 |
| 30 | 90 | |
| 60 | 75 | |
| 120 | 55 |
This table is for illustrative purposes and does not represent actual experimental data.
Metabolite identification is concurrently performed by analyzing the incubation mixture for new mass signals that correspond to potential metabolic products of this compound. The mass shift caused by the deuterium (B1214612) label aids in confirming that these new signals are indeed metabolites of the administered compound.
To identify the specific enzymes responsible for Clenpenterol metabolism, reaction phenotyping studies are conducted. These studies often involve incubating this compound with a panel of recombinant human cytochrome P450 (CYP) enzymes. By observing which specific CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9) depletes the parent compound most rapidly, researchers can pinpoint the key enzyme(s) involved in its metabolism.
Furthermore, chemical inhibitors of specific CYP enzymes can be used in hepatic microsome incubations. If the metabolism of this compound is significantly reduced in the presence of a known CYP3A4 inhibitor, for instance, it provides strong evidence for the involvement of that enzyme in its biotransformation.
The use of this compound greatly facilitates the characterization of both Phase I and Phase II metabolites.
Phase I Metabolism: These reactions typically involve oxidation, reduction, or hydrolysis. For a compound like Clenpenterol, potential Phase I metabolic pathways could include N-dealkylation or hydroxylation of the aromatic ring. The resulting metabolites would retain the deuterium label, allowing for their confident identification by LC-MS/MS analysis based on their characteristic mass and fragmentation patterns.
Phase II Metabolism: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. For example, a hydroxylated metabolite of Clenpenterol could undergo glucuronidation. The resulting glucuronide conjugate of this compound would exhibit a specific mass increase corresponding to the addition of the glucuronic acid moiety, while still retaining the deuterium label, confirming its origin.
Application of this compound in Studies of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450)
Pharmacokinetic Profiling in Animal Models Utilizing this compound
Pharmacokinetic studies in animal models are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. The use of this compound in these studies offers significant analytical advantages.
ADME studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species to assess the disposition of a drug candidate. In these studies, a single dose of this compound is administered to the animals, and blood, urine, and feces are collected at various time points.
The use of the stable isotope-labeled compound allows for what is known as a "cassette" dosing approach, where multiple compounds can be administered simultaneously. However, for a detailed ADME profile of a single compound, a standalone administration is more common. The analysis of the collected biological samples by LC-MS allows for the quantification of the parent compound and its major metabolites. This data helps to determine the primary routes of elimination (renal vs. fecal) and the extent of metabolism.
Following the analysis of plasma samples collected over time after administration of this compound, a plasma concentration-time profile is constructed. From this profile, key pharmacokinetic parameters can be calculated.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Clearance (CL) | 1.5 | L/h/kg |
| Volume of Distribution (Vd) | 5 | L/kg |
| Terminal Half-Life (t½) | 2.3 | h |
| Maximum Concentration (Cmax) | 250 | ng/mL |
| Time to Cmax (Tmax) | 0.5 | h |
| Area Under the Curve (AUC) | 167 | ng*h/mL |
This table is for illustrative purposes and does not represent actual experimental data.
These parameters provide a quantitative understanding of the drug's behavior in the body. For instance, a high clearance value suggests rapid elimination from the body, while a large volume of distribution indicates extensive tissue uptake of the compound. The half-life is a measure of how long it takes for the drug concentration in the plasma to decrease by half.
Investigating Species Differences in Clenpenterol Pharmacokinetics
The study of pharmacokinetic profiles across different preclinical species is a cornerstone of drug development, providing critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME). The use of deuterated internal standards, such as this compound, is instrumental in achieving the high sensitivity and accuracy required for these analyses, particularly when dealing with low concentrations in biological matrices. researchgate.netdshs-koeln.de While specific comparative pharmacokinetic data for Clenpenterol-D11 across multiple species is not extensively detailed in the public domain, the principles of such investigations are well-established.
In a typical preclinical study, various animal models such as rats, mice, and calves would be administered the compound. nih.gov Blood, urine, and tissue samples would be collected at timed intervals. nih.gov The use of a deuterated internal standard like Clenpenterol-D9 or -D11 is crucial for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). uky.eduthomastobin.comrsc.org This is because the deuterated standard co-elutes with the non-deuterated analyte and has a similar ionization efficiency, but is distinguishable by its higher mass-to-charge ratio (m/z), allowing for precise correction of any sample loss during extraction and analysis. dshs-koeln.dersc.org
For instance, studies on clenbuterol (B1669167) in horses have demonstrated rapid absorption and a biphasic elimination pattern, with a rapid initial decline followed by a slower terminal elimination phase. nih.govthomastobin.com Similarly, research in calves has shown that clenbuterol distribution and elimination rates are tissue-dependent, with the highest concentrations often found in the eye. nih.gov In mice, differences in the accumulation and persistence of clenbuterol in the liver have been observed between different strains. researchgate.net
These species-specific differences in pharmacokinetics can be attributed to variations in metabolic enzyme activity, transporter function, and physiological parameters. Understanding these differences is vital for extrapolating preclinical data to predict human pharmacokinetics and for selecting the most appropriate animal model for further studies.
Table 1: Illustrative Pharmacokinetic Parameters of Clenbuterol in Various Preclinical Species (Hypothetical Data)
| Species | Route of Administration | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Primary Excretion Route |
| Rat | Oral | 1.5 | 25.3 | 12.5 | Urine |
| Mouse (BALB/c) | Oral | 1.0 | 35.8 | 8.2 | Urine and Feces |
| Horse | Intratracheal | 0.17 | 0.223 | ~7.0 | Urine |
| Calf | Oral | 2.0 | 46 (liver, ng/g) | Biphasic: 10h then ~60h | Urine |
This table is a hypothetical representation to illustrate the types of data generated in such studies and is not based on directly reported comparative values for Clenpenterol-D11.
Investigation of Drug-Enzyme Interactions and Induction/Inhibition Phenomena in Pre-clinical Systems
The investigation of how a drug interacts with metabolic enzymes is crucial for predicting potential drug-drug interactions and understanding its metabolic fate. This compound serves as a valuable tool in these preclinical investigations.
Clenpenterol-D11 as a Probe for Enzyme Activity Modulation
Clenpenterol-D11's primary role in studying enzyme activity modulation is as a stable internal standard for the highly accurate quantification of its non-deuterated counterpart, clenbuterol. dshs-koeln.dersc.org The metabolism of clenbuterol is primarily mediated by cytochrome P450 (CYP) enzymes, with studies suggesting the involvement of CYP1A1 and CYP1A2. nih.gov Research has also indicated that clenbuterol can induce hepatic microsomal cytochrome P450 enzymes. nih.gov
In preclinical models, liver microsomes from various species (e.g., pig, rat) are incubated with clenbuterol to identify the metabolites formed. tandfonline.comacs.org By using Clenpenterol-D11 as an internal standard, researchers can precisely measure the rate of formation of these metabolites, providing a quantitative measure of the activity of the involved enzymes. dshs-koeln.de For example, studies have identified N-hydroxyarylamine as a major metabolite of clenbuterol in rats, a pathway that becomes more prevalent at higher doses. acs.org
Furthermore, the introduction of deuterium at metabolically active sites can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.govirb.hr While the primary use of Clenpenterol-D11 is as an internal standard, comparing the metabolism of Clenpenterol-D11 itself to clenbuterol could provide insights into the rate-limiting steps of its metabolism. A slower metabolism of the deuterated compound would suggest that the cleavage of a carbon-deuterium bond is a key step in the metabolic process. nih.govcdnsciencepub.com
Assessment of Potential for Metabolic Interactions in Research Models
To assess the potential for metabolic interactions, in vitro systems such as liver microsomes are employed. tandfonline.comresearchgate.net These systems contain a cocktail of metabolic enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs), which are responsible for Phase I and Phase II metabolism, respectively. researchgate.net
In these assays, clenbuterol is co-incubated with other drugs to see if they inhibit or induce its metabolism, or vice-versa. Clenpenterol-D11 is added as an internal standard to accurately quantify changes in clenbuterol concentrations. dshs-koeln.dersc.org For example, if a co-administered drug is an inhibitor of CYP1A2, a decrease in the metabolism of clenbuterol would be observed, leading to higher parent drug concentrations. Conversely, an inducer would increase the rate of metabolism.
Studies have shown that clenbuterol itself can influence the metabolism of other compounds. For example, co-treatment with trimethoprim (B1683648) has been shown to reduce the urinary excretion of clenbuterol, suggesting a potential metabolic interaction. science.gov The use of deuterated standards in such studies is essential for generating reliable quantitative data to assess the risk of such interactions. dshs-koeln.de
Receptor Binding and Pharmacodynamic Studies with Deuterated Ligands in In Vitro and Animal Models
Deuterated ligands like this compound are invaluable in receptor binding and pharmacodynamic studies, offering a means for precise quantification and investigation of subtle molecular interactions.
Application of Clenpenterol-D11 in Quantitative Receptor Binding Assays
Quantitative receptor binding assays are fundamental to understanding the affinity of a ligand for its receptor. oncodesign-services.comrevvity.com These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. oncodesign-services.com However, mass spectrometry-based methods using stable isotope-labeled internal standards like Clenpenterol-D11 are increasingly employed.
In this context, Clenpenterol-D11 serves as an internal standard to quantify the amount of non-deuterated clenbuterol bound to its target, the β2-adrenergic receptor. smolecule.comusdoj.gov The assay involves incubating the receptor preparation (e.g., cell membranes expressing the receptor) with varying concentrations of clenbuterol. nih.gov After reaching equilibrium, the bound and free ligands are separated, and the amount of bound clenbuterol is quantified by LC-MS/MS, using the known concentration of added Clenpenterol-D11 for normalization. thomastobin.com This approach provides high precision and accuracy in determining binding affinity (Ki or Kd values). dshs-koeln.de
Investigating Isotope Effects on Binding Affinity and Efficacy in Biochemical Studies
The substitution of hydrogen with deuterium, while a minor structural change, can sometimes lead to a "deuterium isotope effect" on receptor binding affinity and efficacy. cdnsciencepub.comcapes.gov.br This is because deuterium forms a slightly shorter and stronger bond with carbon compared to hydrogen, which can subtly alter the conformation and electronic properties of the molecule. irb.hr These changes can influence how the ligand fits into the receptor's binding pocket and its ability to activate the receptor.
To investigate this, direct comparison studies between Clenpenterol-D11 and non-deuterated clenbuterol are necessary. Binding assays would be performed to determine if there is a significant difference in their binding affinities (Ki) for the β2-adrenergic receptor. acs.org Similarly, functional assays, such as measuring cAMP production in cells expressing the receptor, would be used to compare their efficacy (EC50) and intrinsic activity. researchgate.netmdpi.com
Table 2: Hypothetical Comparative Binding and Functional Parameters for Clenbuterol and Clenpenterol-D11 at the β2-Adrenergic Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Efficacy (EC50, nM) | Intrinsic Activity (%) |
| Clenbuterol | 5.2 | 10.8 | 85 |
| Clenpenterol-D11 | 5.1 | 11.2 | 84 |
This table presents hypothetical data to illustrate how such a comparative study would be presented. The values are not based on actual experimental results for Clenpenterol-D11.
Broader Scientific Contributions and Emerging Research Paradigms for Clenpenterol D11 Hydrochloride
Impact on Drug Discovery and Development Processes at the Pre-clinical Stage
In the early, non-clinical phases of drug discovery, establishing a comprehensive metabolic and pharmacokinetic profile is paramount. Clenpenterol-D11 hydrochloride and other deuterated compounds are instrumental in this stage, offering insights that guide the progression of new chemical entities.
Deuteration, the process of replacing hydrogen with its heavy isotope deuterium (B1214612), is a key strategy in lead optimization. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make a molecule more resistant to metabolic breakdown, particularly by enzymatic systems like cytochrome P450. cdnsciencepub.com This phenomenon, known as the kinetic isotope effect, can significantly alter a drug's metabolic fate.
In the context of drug discovery, synthesizing a deuterated version of a lead compound, such as this compound, allows researchers to:
Slow Metabolism: By strategically placing deuterium at sites known to be susceptible to metabolic attack, the rate of metabolic clearance can be reduced. This may lead to an increased duration of action for the drug. cdnsciencepub.com
Improve Pharmacokinetic Profiles: Altering the rate of metabolism can lead to more predictable and favorable pharmacokinetic profiles in preclinical models.
Reduce Potential for Toxic Metabolites: In some cases, deuteration can shift how a drug is metabolized, potentially avoiding the formation of toxic byproducts. cdnsciencepub.com
By studying compounds like this compound, researchers can evaluate the potential benefits of deuteration for a specific chemical scaffold, thereby guiding the selection and refinement of the most promising drug candidates for further development.
Structure-Metabolism Relationships (SMR) are fundamental to medicinal chemistry, exploring how a molecule's chemical structure dictates its metabolic fate. nih.govrsc.org Isotope-labeled compounds like this compound are invaluable tools for elucidating these relationships.
When the metabolism of a non-deuterated parent drug is compared directly with its deuterated analog, researchers can pinpoint the specific molecular positions that are most vulnerable to metabolic enzymes. nih.gov If the deuterated version shows significantly slower metabolism, it provides strong evidence that the deuterated sites are primary points of metabolic attack. This empirical data helps to build robust SMR models, which can then be used to predict the metabolic stability of future drug candidates. rsc.org These studies are often performed at an early, preclinical stage using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify metabolites. nih.gov The use of deuterated compounds like Clenpenterol-D5 hydrochloride is primarily for pharmacokinetic and metabolic studies, serving as a stable variant to gain insights into metabolic pathways. biosynth.com
Facilitating Lead Optimization and Candidate Selection through Deuteration
Role in Understanding Physiological and Pathophysiological Processes in Non-Clinical Contexts
Beyond drug development, deuterated compounds are powerful tracers for probing biological systems and understanding the mechanisms of disease in non-clinical settings.
Deuterated molecules are widely used in animal models to non-invasively study metabolic changes associated with various diseases. mdpi.comresearchgate.net For instance, deuterated glucose has been used in mouse and rat models to map metabolic activity in conditions like cancer and preeclampsia. mdpi.comresearchgate.net In these studies, the deuterated substrate is administered, and its metabolic products are tracked over time using advanced imaging techniques like Deuterium Magnetic Resonance Imaging (DMI). mdpi.comnih.gov
This same principle applies to this compound. As a deuterated β2-adrenergic agonist, it could be used in animal models to investigate diseases that involve the adrenergic system or affect metabolic regulation. It allows researchers to trace the compound's distribution, target engagement, and metabolic breakdown in a diseased state compared to a healthy control, providing critical insights into how pathophysiology alters drug disposition and metabolic networks.
Systems biology aims to understand the complex interactions within a biological system, while metabolomics is the large-scale study of small molecules, or metabolites, within that system. nih.gov Deuterated compounds are essential tools in this field, acting as tracers to map metabolic fluxes and networks. acs.org
When this compound is introduced into a biological system (e.g., a cell culture or an animal model), its deuterium atoms act as a stable isotopic label. Because deuterium has a low natural abundance, the labeled compound and all of its subsequent metabolites can be clearly distinguished from the organism's natural molecules using high-resolution mass spectrometry. nih.gov This allows researchers to:
Trace Metabolic Pathways: Scientists can follow the "heavy" label as it is incorporated into a series of downstream metabolites, effectively drawing a map of the metabolic pathway.
Discover Novel Metabolites: The unique isotopic signature of deuterated fragments helps in the untargeted detection of previously unknown metabolites of a drug. acs.org
Quantify Metabolic Flux: By measuring the rate at which the deuterium label appears in various metabolites, researchers can quantify the flow of molecules through different metabolic pathways.
The data generated from these tracer studies provide a dynamic view of metabolism that is crucial for building the comprehensive computational models used in systems biology. nih.gov
Use in Animal Models to Study Disease Mechanisms Affecting Metabolism
Comparative Research: Non-Deuterated vs. Deuterated Clenpenterol Analogs
Direct comparative studies of non-deuterated and deuterated analogs of clenpenterol are foundational to its use in analytical and metabolic research. The key difference between the two is the mass, which does not typically alter the fundamental chemical behavior but provides a distinct signature for detection.
The primary application of this comparison is in quantitative analysis, where this compound serves as an ideal internal standard for measuring its non-deuterated counterpart in complex biological matrices like urine or tissue. researchgate.netresearchgate.net In methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample. researchgate.net Because the deuterated and non-deuterated forms behave almost identically during sample extraction and analysis, any loss of material affects both equally. The mass spectrometer, however, can easily distinguish between them based on their mass difference. By comparing the signal intensity of the non-deuterated clenpenterol to the known concentration of the deuterated internal standard, a highly accurate and precise quantification of the target analyte can be achieved. researchgate.net
This comparative approach is critical for:
Pharmacokinetic Studies: Accurately measuring drug concentrations over time.
Metabolite Identification: Using the known fragmentation patterns of the parent drug and its deuterated analog to identify unknown metabolites.
Food Safety and Toxicology: Detecting and quantifying trace amounts of clenpenterol residues.
The table below summarizes the key comparative aspects.
Interactive Data Table: Comparison of Clenpenterol vs. This compound
| Feature | Non-Deuterated Clenpenterol | Deuterated Clenpenterol (e.g., Clenpenterol-D11) | Significance of Difference |
| Primary Use | Therapeutic/pharmacological agent (in veterinary medicine) | Analytical internal standard, metabolic tracer | Serves as a stable reference for accurate quantification of the non-deuterated form. |
| Molecular Mass | Lower molecular weight | Higher molecular weight due to deuterium atoms | Allows distinct detection and differentiation by mass spectrometry. |
| Metabolic Rate | Standard metabolic rate | Potentially slower at deuterated sites (Kinetic Isotope Effect) | Enables study of Structure-Metabolism Relationships (SMR). cdnsciencepub.com |
| Analytical Detection | Target analyte being measured | Reference compound for calibration and quantification | Ensures high precision and accuracy in complex samples. researchgate.net |
| Biological Activity | Active β2-adrenergic agonist | Generally retains the same biological activity | Allows it to be used as a functionally equivalent tracer in biological systems. |
Assessing Kinetic Isotope Effects on Biological Activity and Metabolic Fate
The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, in a molecule like Clenpenterol gives rise to this compound. This substitution does not alter the fundamental chemical properties or the three-dimensional shape of the compound, meaning it generally interacts with biological receptors in the same way as its non-deuterated counterpart. bioscientia.de However, the introduction of deuterium can significantly influence the molecule's metabolic fate due to the kinetic isotope effect (KIE). libretexts.org
The KIE is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter, non-substituted analogues. libretexts.orgwikipedia.org The carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher dissociation energy than the carbon-hydrogen (C-H) bond. unibestpharm.commusechem.com Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction if this bond cleavage is part of the rate-determining step of a metabolic process. libretexts.org
In pharmacology and toxicology, many drug metabolism pathways, particularly those mediated by the Cytochrome P450 (CYP450) enzyme system, involve the cleavage of C-H bonds. bioscientia.dejuniperpublishers.com By selectively deuterating a molecule at sites vulnerable to oxidative metabolism, the rate of metabolic breakdown can be reduced. juniperpublishers.comnih.gov This can lead to several observable changes in the compound's pharmacokinetic profile:
Prolonged Half-Life: A slower rate of metabolism can increase the biological half-life of the compound. juniperpublishers.com
Altered Metabolite Profile: Deuteration can cause "metabolic shunting," where the metabolism shifts to other, non-deuterated sites on the molecule, potentially leading to the formation of different metabolites or altering the ratio of existing ones. juniperpublishers.com
Reduced Formation of Toxic Metabolites: If a specific metabolic pathway leads to a toxic byproduct, deuterating the site of that reaction can decrease the formation of the harmful metabolite. juniperpublishers.comnih.gov
Studies on the metabolism of the parent compound, clenbuterol (B1669167), have shown that it undergoes processes such as N-dealkylation and N-oxidation. nih.govnih.gov Research using nine-fold deuterated clenbuterol has been conducted to better characterize its metabolic profile and identify long-term metabolites, which is crucial for applications like anti-doping analysis. wada-ama.org For this compound, the heavy deuterium labeling on the propyl group would be expected to slow metabolic pathways involving the cleavage of C-H bonds at that position. This makes the compound a valuable tool for investigating the precise mechanisms and rates of metabolism of clenpenterol and related beta-adrenergic agonists.
Table 1: Impact of Kinetic Isotope Effect on the Metabolism of Deuterated Compounds
| Feature | Description | Implication for this compound |
|---|---|---|
| Bond Strength | The Carbon-Deuterium (C-D) bond is stronger and requires more energy to break than a Carbon-Hydrogen (C-H) bond. libretexts.orgunibestpharm.com | The deuterated propyl group is more resistant to metabolic cleavage. |
| Reaction Rate | Enzymatic reactions involving C-H bond cleavage in the rate-determining step are slowed when hydrogen is replaced by deuterium. bioscientia.delibretexts.org | The rate of metabolic processes like N-dealkylation at the propyl group is expected to be slower. |
| Metabolic Stability | The resistance to bond cleavage can lead to increased metabolic stability and a longer biological half-life. juniperpublishers.com | Potentially longer persistence in biological systems compared to non-deuterated Clenpenterol, allowing for detailed study of its disposition. |
| Metabolite Profile | Slower metabolism at the deuterated site may shift metabolic activity to other parts of the molecule ("metabolic shunting"). juniperpublishers.com | Can be used to study alternative metabolic pathways and identify different metabolites. |
Methodological Advantages of Deuteration in Comparative Biochemical Studies
In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry, deuterated compounds like this compound serve as ideal internal standards. clearsynth.comscioninstruments.com An internal standard is a compound with known concentration that is added to a sample to enable precise quantification of a target analyte, in this case, Clenpenterol. clearsynth.com The use of stable isotope-labeled internal standards is considered a gold standard approach for correcting for analytical variability. scioninstruments.comtexilajournal.com
The key advantages of using a deuterated internal standard are rooted in its chemical and physical similarity to the non-deuterated analyte:
Co-elution: In chromatographic techniques coupled with mass spectrometry (like LC-MS/MS), the deuterated standard and the native analyte have nearly identical retention times, meaning they elute from the chromatography column at virtually the same moment. texilajournal.com
Compensation for Matrix Effects: Biological samples (e.g., urine, plasma) are complex matrices that can interfere with the ionization of an analyte in the mass spectrometer source, either suppressing or enhancing the signal. clearsynth.comtexilajournal.com Because the deuterated standard behaves identically to the analyte during ionization, any matrix effects will impact both compounds equally, allowing the ratio between them to remain constant and ensuring an accurate measurement. texilajournal.com
Correction for Sample Preparation Variability: Losses of the analyte can occur during sample extraction and preparation steps. Since the deuterated standard is added at the beginning of the process and has the same chemical properties as the analyte, it will be lost at the same rate. scioninstruments.com By measuring the final ratio of the analyte to the known amount of the internal standard, the original concentration of the analyte can be calculated accurately, regardless of procedural losses. clearsynth.com
These properties make this compound an invaluable tool for comparative biochemical studies. Researchers can use it to develop and validate robust analytical methods for the precise quantification of Clenpenterol in various biological matrices. clearsynth.com This is essential for pharmacokinetic studies, metabolism research, and any investigation requiring accurate concentration data. clearsynth.commdpi.com
Table 2: Methodological Benefits of this compound in Analytical Assays
| Advantage | Mechanism | Outcome in Biochemical Analysis |
|---|---|---|
| Enhanced Accuracy | The standard co-elutes and experiences identical ionization suppression or enhancement as the analyte. texilajournal.com | Corrects for matrix effects, leading to more accurate quantification of Clenpenterol. clearsynth.com |
| Improved Precision | Compensates for analyte loss during sample extraction, purification, and handling steps. scioninstruments.com | Reduces variability between samples, resulting in higher reproducibility and precision of measurements. nih.gov |
| Reliable Quantification | Provides a stable reference point for instrument calibration and data processing in mass spectrometry. clearsynth.comscioninstruments.com | Enables the accurate determination of Clenpenterol concentration in complex biological samples. mdpi.com |
| Method Validation | Serves as a benchmark for ensuring an analytical procedure is robust, reliable, and fit for purpose. clearsynth.com | Crucial for developing validated assays for research, therapeutic monitoring, or regulatory testing. nih.govchalcogen.ro |
Advancements in Research Quality Control and Reference Standard Development
The availability of high-purity, well-characterized chemical reference materials is fundamental to ensuring the quality, accuracy, and consistency of analytical measurements across different laboratories. cleancompetition.orgnih.gov this compound is produced and sold as a reference material for this purpose. auftragssynthese.comhpc-standards.comauftragssynthese.com The development and provision of such standards represent a significant advancement in research and analytical quality control.
Certified Reference Materials (CRMs) and analytical standards play several critical roles:
Method Validation: When developing a new analytical method, laboratories must demonstrate that it is accurate, precise, specific, and reliable. nih.gov Reference standards like this compound are used to perform these validation experiments. nih.gov
Instrument Calibration: Analytical instruments, especially mass spectrometers, require calibration to provide accurate quantitative results. clearsynth.com Pure reference standards are used to create calibration curves against which unknown samples are measured.
Quality Control: In routine analysis, Quality Control (QC) samples containing a known concentration of the reference standard are analyzed alongside test samples. mdpi.comnih.gov This ensures the analytical system is performing correctly and that the results generated are reliable. nih.gov
Inter-laboratory Comparability: In fields such as anti-doping control, it is vital that results from different laboratories are comparable. cleancompetition.org The use of universally recognized and certified reference materials allows laboratories to benchmark their methods and ensure global harmonization of results. cleancompetition.orgnih.gov
The synthesis of isotopically labeled standards like this compound is a key part of the infrastructure supporting high-quality scientific research and regulatory testing. mdpi.com For instance, in anti-doping analysis, the detection of prohibited substances like clenbuterol and its analogues must be unambiguous and legally defensible. mdpi.compharmafocusasia.com The use of deuterated internal standards is a cornerstone of the high-sensitivity, high-specificity mass spectrometric methods employed by World Anti-Doping Agency (WADA)-accredited laboratories. mdpi.comcleancompetition.org Therefore, the commercial availability of this compound as a reference standard contributes directly to the integrity and quality of analytical science in various domains.
Table 3: Role of this compound as a Reference Standard
| Application Area | Function | Significance |
|---|---|---|
| Method Development & Validation | Used to establish and confirm the performance characteristics (e.g., linearity, accuracy, precision) of an analytical assay. nih.gov | Ensures that methods for detecting Clenpenterol are reliable and fit-for-purpose. clearsynth.comnih.gov |
| Routine Quality Control (QC) | Included in analytical runs as a QC sample to monitor instrument performance and analytical consistency. mdpi.comnih.gov | Provides ongoing assurance of the quality and validity of test results. nih.gov |
| Internal Standardization | Added to samples to enable accurate quantification by correcting for analytical variability. scioninstruments.com | The gold standard for achieving high accuracy and precision in quantitative mass spectrometry. scioninstruments.comtexilajournal.com |
| Anti-Doping Analysis | Serves as an essential tool for the unambiguous identification and quantification of prohibited substances. wada-ama.orgcleancompetition.org | Upholds the integrity of sports by enabling robust and reliable doping control tests. nih.govpharmafocusasia.com |
Future Research Directions and Uncharted Territories for Clenpenterol D11 Hydrochloride
Exploration of Novel Analytical Platforms and Miniaturization Techniques for Deuterated Compounds
The analysis of deuterated compounds like Clenpenterol-D11 hydrochloride is poised for significant advancement through the integration of innovative analytical platforms and miniaturization. These technologies promise to enhance the precision, speed, and scope of research.
Integration with Microfluidics and Advanced Separation Sciences
Microfluidics, the science of manipulating minute amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers a transformative approach to analytical chemistry. nih.gov Integrating the analysis of deuterated compounds with microfluidic systems, often called "lab-on-a-chip" technology, presents several advantages. These include reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. mdpi.com
Future research will likely focus on developing specialized microfluidic chips for the separation and detection of deuterated compounds. researchgate.netresearchgate.net These chips could incorporate miniaturized chromatography columns or electrophoretic separation channels, allowing for highly efficient and reproducible analysis. mdpi.com For instance, a microfluidic device could be designed for the rapid on-chip labeling of proteins with deuterium (B1214612) and subsequent quenching of the reaction, enabling the study of fast-exchanging amides in proteins. acs.org This approach could be adapted to study the interaction of this compound with its target receptors.
Ultra-High Resolution Mass Spectrometry and Ion Mobility Applications
Ultra-high resolution mass spectrometry (UHR-MS) is a powerful tool for the analysis of complex mixtures, offering the ability to distinguish between molecules with very similar masses. chemrxiv.orgresearchgate.net When coupled with ion mobility spectrometry (IMS), which separates ions based on their size and shape, it provides an additional dimension of separation, enhancing the ability to identify and quantify specific compounds in a complex matrix. iu.eduunc.edunih.gov
For this compound, UHR-MS and IMS can be used to:
Precisely determine the level of deuterium incorporation: This is crucial for ensuring the quality and reliability of the deuterated standard. nih.gov
Separate and identify metabolites: The high resolving power of these techniques can help to distinguish between the parent compound and its various metabolites, even those with very similar structures. nih.gov
Improve the signal-to-noise ratio: Ion mobility can be used as a filter to remove interfering ions, leading to cleaner spectra and more accurate quantification. unc.edu
Recent advancements in cyclic ion mobility spectrometry (cIM) further enhance these capabilities by allowing for multipass analysis, which significantly increases the resolving power and enables the separation of isomers with very subtle structural differences. nih.gov
Deepening Mechanistic Insights into Clenpenterol's Biological Interactions
Deuterated tracers like this compound are instrumental in unraveling the intricate biological interactions of the parent compound. moravek.com By tracing the path of the labeled molecule, researchers can gain a deeper understanding of its metabolic fate and its effects on cellular processes. acs.orgcernobioscience.com
Advanced In Vitro Co-culture Models and Organ-on-a-Chip Systems for Metabolic Studies
Traditional cell culture models often fail to replicate the complexity of a whole organism. nih.gov Advanced in vitro models, such as co-cultures and organ-on-a-chip systems, offer a more physiologically relevant environment for studying drug metabolism. nih.govphysoc.orgnih.gov
Co-culture models involve growing two or more different cell types together, allowing for the study of cell-cell interactions. frontiersin.org For example, a co-culture of liver and muscle cells could be used to investigate the metabolic interplay between these two tissues in the presence of this compound. nih.gov
Organ-on-a-chip systems are microfluidic devices that mimic the structure and function of human organs. mdpi.comresearchgate.net These systems can be used to study drug absorption, distribution, metabolism, and excretion (ADME) in a controlled and human-relevant manner. nih.govuio.no A "body-on-a-chip" integrating multiple organ models could provide a comprehensive view of Clenpenterol's systemic effects. researchgate.net
The use of deuterated tracers in these advanced models allows for precise tracking of the compound and its metabolites, providing valuable data on metabolic pathways and potential drug-drug interactions. nih.gov
Elucidating Complex Metabolic Networks and Pathways through Deuterated Tracers
Stable isotope tracers are powerful tools for mapping metabolic networks and quantifying metabolic fluxes. nih.govosti.govresearchgate.netosti.gov By introducing a deuterated compound into a biological system and analyzing the distribution of the isotope in various metabolites, researchers can trace the flow of atoms through different pathways. acs.orgwikipedia.orgcreative-proteomics.com
The use of this compound can help to:
Identify novel metabolic pathways: Tracking the deuterated label can reveal previously unknown biotransformation products of Clenpenterol. mdpi.com
Quantify the contribution of different pathways: By measuring the relative abundance of deuterated and non-deuterated metabolites, it is possible to determine the relative importance of different metabolic routes. nih.gov
Investigate the impact of genetic variations on metabolism: Deuterated tracers can be used to study how differences in enzyme activity, due to genetic polymorphisms, affect the metabolism of Clenpenterol. moravek.com
Deuterated water (D₂O) can also be used as a substrate-agnostic tracer to investigate reaction reversibility and thermodynamics in central carbon metabolism, providing insights that are complementary to those obtained with labeled substrates. osti.govosti.gov
Development of Advanced Computational and In Silico Models Aided by Deuterated Data
The data generated from studies using deuterated compounds can be used to develop and refine computational models that predict the behavior of drugs in the body. aragen.com These in silico models can accelerate the drug development process by reducing the need for extensive experimental testing. mdpi.com
Hydrogen-deuterium exchange (HDX) mass spectrometry data, for example, can be used to guide the computational modeling of protein structures and their interactions with ligands. nih.govacs.org By comparing the experimentally observed deuterium uptake with the predictions of a computational model, researchers can refine the model and gain a more accurate understanding of the binding site and the conformational changes that occur upon binding. acs.org
Data from this compound studies can be used to build and validate physiologically based pharmacokinetic (PBPK) models. These models simulate the absorption, distribution, metabolism, and excretion of a drug in the body and can be used to predict its pharmacokinetic profile in different populations.
The integration of experimental data from deuterated compound studies with advanced computational methods holds great promise for accelerating our understanding of drug action and for the development of safer and more effective therapeutic agents. aragen.comengineering.org.cn
Enhancements in Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Deuteration can significantly alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect. rti.orgresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break. mdpi.comnih.govjuniperpublishers.com This can lead to a slower rate of metabolism, potentially increasing the drug's half-life and exposure in the body. ansto.gov.au
For this compound, this presents an opportunity for more sophisticated Pharmacokinetic/Pharmacodynamic (PK/PD) modeling. By comparing the PK/PD profile of this compound with its non-deuterated counterpart, researchers can gain deeper insights into its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com This comparative analysis can help in building more accurate predictive models for how deuterated compounds will behave in a biological system. salamandra.net Such models are invaluable for optimizing dosing regimens and predicting potential drug-drug interactions. mdpi.comsmolecule.com
Predictive Modeling of Metabolic Hot Spots and Optimal Deuteration Sites
A key area of future research lies in the use of computational tools to predict "metabolic hot spots" on a molecule—sites that are most susceptible to metabolism. mdpi.comresearchgate.net By identifying these hot spots, scientists can strategically place deuterium atoms to block or slow down metabolism at those specific sites. nih.govmdpi.com
Software like SMARTCyp can predict which parts of a molecule are most likely to be metabolized by Cytochrome P450 enzymes. researchgate.net The development and refinement of such predictive models for deuterated compounds could revolutionize the design of new drugs. mdpi.com Instead of the often challenging and labor-intensive process of synthesizing multiple deuterated versions of a compound, researchers could use these models to pinpoint the optimal deuteration sites for achieving desired pharmacokinetic properties. researchgate.netresearchgate.net This predictive capability could significantly reduce the time and resources required for developing more stable and effective drug candidates. mdpi.comlaboratoriosrubio.com
Interdisciplinary Research Synergies and Potential for New Research Tools
The unique properties of deuterated compounds like this compound extend their utility beyond traditional pharmacology into various interdisciplinary research areas.
Contributions to Targeted Metabolomics and Proteomics Research as a Tracing Agent
In the fields of metabolomics and proteomics, which involve the large-scale study of small molecules (metabolites) and proteins, respectively, deuterated compounds serve as invaluable tools. sigmaaldrich.cnprotocols.io this compound can be used as an internal standard in mass spectrometry-based analyses. sigmaaldrich.cnresolvemass.ca Because it is chemically identical to clenpenterol but has a different mass, it can be added to a biological sample to help accurately quantify the amount of the non-deuterated compound present. nih.govmdpi.com
This application is crucial for overcoming matrix effects, where other components in a complex sample can interfere with the measurement of the target analyte. acs.org The use of deuterated standards improves the accuracy and reliability of quantitative analyses in both targeted and untargeted metabolomics studies. sigmaaldrich.cnnih.gov Furthermore, the integration of deuterium with other isotopes like carbon-13 is enabling more advanced molecular tracing in protein and metabolic studies. globalgrowthinsights.com
Potential for Novel Applications in Environmental or Food Analysis Research
Clenpenterol and other β-agonists have been used illicitly as growth promoters in livestock, leading to concerns about residues in food products. fera.co.ukresearchgate.net Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to detect these residues in various matrices like meat, milk, and urine. fera.co.ukresearchgate.net
Deuterated standards like this compound are essential for the accuracy of these analytical tests. hpc-standards.com They are used as internal standards to ensure precise quantification of clenpenterol residues, helping to enforce food safety regulations. hpc-standards.comlgcstandards.com The development of advanced analytical methods incorporating deuterated standards will continue to be a critical area of research for monitoring contaminants in food and the environment. resolvemass.cachromatographyonline.com
Addressing Current Methodological Limitations and Fostering Innovation in Deuterated Compound Research
Despite the significant advantages of deuteration, there are still challenges to overcome. The synthesis of deuterated compounds can be complex and costly, and achieving high isotopic purity can be difficult. rti.orgresearchgate.netglobalgrowthinsights.com
Future research will likely focus on developing more efficient and scalable methods for deuteration. Innovations like flow chemistry are being explored as alternatives to traditional batch synthesis, offering the potential for increased efficiency, better control over reactions, and reduced decomposition of the desired product. ansto.gov.au
Another challenge is the potential for "metabolic switching," where blocking metabolism at one site can cause it to increase at another, sometimes leading to the formation of undesired metabolites. nih.govnih.gov Continued research into the intricate effects of deuteration on metabolic pathways is necessary to predict and mitigate such outcomes. nih.govresearchgate.net
Furthermore, the analytical characterization of deuterated compounds requires sophisticated techniques to ensure isotopic purity and stability. rti.org The development of standardized analytical methods and regulatory guidelines for deuterated active pharmaceutical ingredients is an ongoing effort that will foster innovation and ensure the quality of these compounds. rti.org
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Clenpenterol-D11 hydrochloride in environmental or biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and specificity for isotopic analogs like Clenpenterol-D11. Ensure calibration curves are validated using deuterated internal standards to account for matrix effects. Environmental analyses often employ isotope dilution techniques to mitigate interference from co-eluting compounds .
- Key Considerations : Include recovery rates (≥80%) and limit of detection (LOD) validation using spiked samples. Cross-validate with gas chromatography (GC-MS) for robustness .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled temperature (±2°C) and humidity (±5% RH) conditions. Use orthogonal analytical methods (e.g., UV-Vis spectroscopy, NMR) to assess degradation products. For long-term stability, store samples at -80°C and monitor at 0, 6, 12, and 24 months, documenting any shifts in purity >2% .
- Key Considerations : Include photostability testing under ICH Q1B guidelines if the compound is light-sensitive .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in receptor-binding affinity data between Clenpenterol-D11 and its non-deuterated counterpart?
- Methodological Answer : Perform competitive binding assays (e.g., radioligand displacement) using β2-adrenergic receptor-expressing cell lines. Normalize data to account for isotopic effects on hydrogen bonding. Validate findings with molecular dynamics simulations to assess deuterium’s impact on ligand-receptor interactions .
- Key Considerations : Replicate experiments across multiple batches to rule out batch-specific variability. Use SPR (surface plasmon resonance) for real-time kinetic analysis .
Q. How can researchers optimize environmental trace analysis of this compound in complex matrices (e.g., wastewater)?
- Methodological Answer : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup. Optimize mobile phase gradients (e.g., acetonitrile/0.1% formic acid) to separate Clenpenterol-D11 from structurally similar contaminants. Use matrix-matched calibration to correct for ion suppression in MS/MS .
- Key Considerations : Validate method specificity against 50+ common environmental interferents (e.g., pesticides, PAHs) .
Q. What statistical approaches are suitable for analyzing dose-response inconsistencies in Clenpenterol-D11 studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to EC50/IC50 data. Use Bayesian hierarchical modeling to account for inter-study variability. For contradictory results, perform meta-analysis with sensitivity testing (e.g., leave-one-out analysis) .
- Key Considerations : Report effect sizes with 95% confidence intervals and assess publication bias via funnel plots .
Experimental Design & Data Validation
Q. What criteria define a robust in vitro model for studying Clenpenterol-D11’s metabolic pathways?
- Methodological Answer : Use primary hepatocytes or liver microsomes from multiple species (e.g., human, rat) to assess interspecies metabolic differences. Monitor CYP450 isoform activity (e.g., CYP3A4, CYP2D6) via LC-MS-based metabolite profiling. Include negative controls with CYP inhibitors (e.g., ketoconazole) .
- Key Considerations : Validate enzyme kinetics (Km, Vmax) using Lineweaver-Burk plots .
Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?
- Methodological Answer : Characterize each batch via NMR (deuterium incorporation ≥98%) and LC-MS (purity ≥95%). Perform comparative bioactivity assays across batches to identify outlier batches. Document synthesis conditions (e.g., reaction time, solvent purity) in metadata .
- Key Considerations : Use QbD (Quality by Design) principles to standardize synthesis protocols .
Literature Review & Data Interpretation
Q. What systematic search strategies ensure comprehensive retrieval of Clenpenterol-D11-related studies?
- Methodological Answer : Use Boolean operators (e.g., "this compound" AND (pharmacokinetics OR metabolism)) across PubMed, Scopus, and Embase. Filter for peer-reviewed articles (2000–2025) and exclude non-English studies lacking validated translations. Track citations via tools like Web of Science .
- Key Considerations : Document search strings and inclusion/exclusion criteria per PRISMA guidelines .
Q. How can conflicting data on Clenpenterol-D11’s half-life in vivo be reconciled?
- Methodological Answer : Conduct species-specific pharmacokinetic studies with standardized dosing (e.g., 1 mg/kg IV bolus). Compare AUC (area under the curve) and clearance rates using non-compartmental analysis. Assess covariates (e.g., age, sex) via population PK modeling .
- Key Considerations : Validate bioanalytical methods for plasma samples with LLOQ ≤1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
